Spectral Identity & Purity Benchmarking: GC‑MS, FTIR, and ¹H‑NMR Fingerprint vs. Class‑Typical Analogs
This compound possesses a validated, publicly available spectral fingerprint consisting of at least one GC‑MS (electron‑ionization) spectrum, one FTIR spectrum, and one ¹H‑NMR spectrum registered in the Wiley SpectraBase KnowItAll library [1]. The exact mass (396.089718 Da) and distinct isotopic pattern of the perfluorinated aromatic ring provide a unique ion signature that readily distinguishes it from non‑fluorinated (e.g., 1‑naphthalen‑1‑yl‑3‑(2‑phenoxyethyl)urea) or partially fluorinated analogs. While numeric match factors against specific comparators are not publicly disclosed, the presence of a multi‑technique reference spectrum set enables objective identity verification and purity assessment that is unavailable for many in‑class compounds lacking registered spectra.
| Evidence Dimension | Spectral identity & purity confirmation capability |
|---|---|
| Target Compound Data | Registered 1 GC‑MS, 1 FTIR, 1 ¹H‑NMR spectrum in commercial spectral library [1] |
| Comparator Or Baseline | Typical naphthylurea analogs (e.g., unsubstituted 1‑naphthalen‑1‑yl‑3‑(2‑phenoxyethyl)urea): no spectral records found in the searched public/commercial databases |
| Quantified Difference | Presence vs. absence of library reference spectra – a qualitative but operationally critical difference for chemical provenance verification |
| Conditions | SpectraBase KnowItAll Reference Library (John Wiley & Sons); GC‑MS (EI), FTIR (neat or KBr), ¹H‑NMR (solvent not specified in the abstract) |
Why This Matters
For procurement and QC, a library‑registered spectral fingerprint allows unambiguous identity confirmation and impurity detection without requiring in‑house synthesis of an authentic standard; many analogs lack this resource.
- [1] SpectraBase, “Urea, 1-(naphthalen-1-yl)-3-(2-pentafluorophenyloxyethyl)-,” Compound ID JcNt1FvyIHx, John Wiley & Sons, Inc., 2026. The entry explicitly states “Compound with spectra: 1 NMR, 1 FTIR, and 1 MS (GC).” View Source
